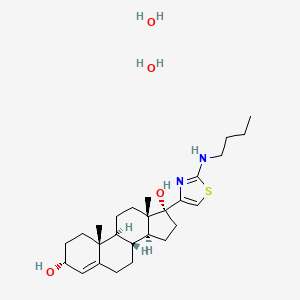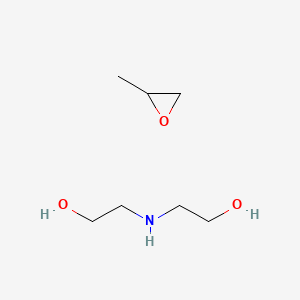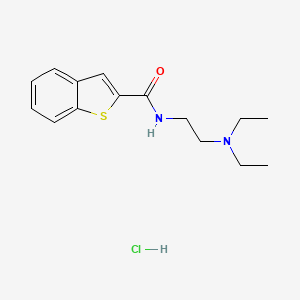
(+)-Secobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Secobarbital: is a barbiturate derivative that has been used primarily as a sedative and hypnotic agent. It is known for its ability to depress the central nervous system, leading to sedation, hypnosis, and anesthesia. The compound is a chiral molecule, and the (+) enantiomer is the active form that exerts the desired pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Secobarbital typically involves the condensation of diethyl malonate with urea, followed by cyclization and subsequent alkylation. The reaction conditions often require the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: (+)-Secobarbital can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized metabolites with altered pharmacological properties.
Reduction: Reduced derivatives that may have different levels of activity.
Substitution: Substituted products with modified functional groups.
科学的研究の応用
Chemistry: (+)-Secobarbital is used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: In biological research, this compound is used to study the effects of central nervous system depressants on various physiological processes.
Medicine: The compound has been used in clinical research to investigate its efficacy and safety as a sedative and hypnotic agent. It is also studied for its potential use in anesthesia and the management of certain neurological disorders.
Industry: this compound is utilized in the pharmaceutical industry for the formulation of sedative and hypnotic medications. It is also used in the development of new barbiturate derivatives with improved pharmacological profiles.
作用機序
Mechanism of Action: (+)-Secobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects.
Molecular Targets and Pathways: The primary molecular target of this compound is the GABA-A receptor. The compound modulates the receptor’s activity, leading to increased inhibitory neurotransmission and reduced neuronal activity.
類似化合物との比較
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and anesthetic properties.
Amobarbital: Known for its sedative and hypnotic effects.
(+)-Secobarbital stands out due to its specific enantiomeric form and the distinct pharmacological profile it offers compared to other barbiturates.
特性
CAS番号 |
22328-94-5 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/t8-/m1/s1 |
InChIキー |
KQPKPCNLIDLUMF-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC=C |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
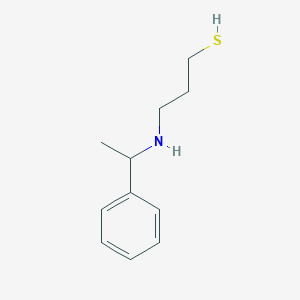
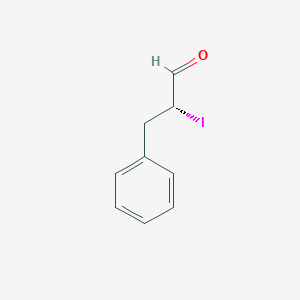

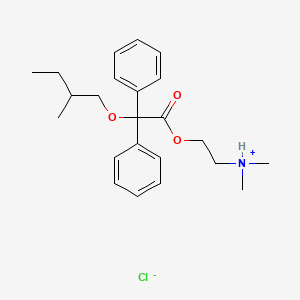
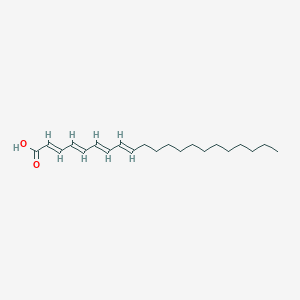
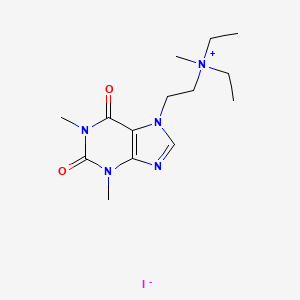
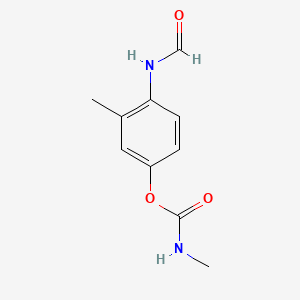
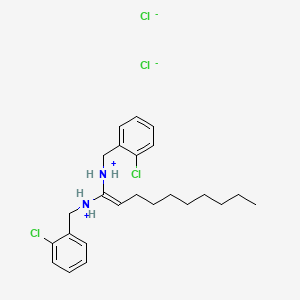
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
